Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. This compound is characterized by the presence of a bromophenyl group attached to the dihydropyridine ring, along with two ester groups at the 3 and 5 positions. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 3-bromobenzaldehyde), a β-ketoester (such as dimethyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a calcium channel blocker, which can influence cellular calcium levels.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its calcium channel blocking properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by blocking calcium channels. This action inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of intracellular calcium levels.
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological effects.
Amlodipine: A dihydropyridine derivative used in the treatment of hypertension and angina.
Nicardipine: Known for its use in managing high blood pressure and angina.
Uniqueness: Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the bromophenyl group, which can be further modified to create a variety of derivatives with potentially different pharmacological properties. This structural feature allows for extensive research and development in medicinal chemistry.
Properties
IUPAC Name |
dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-20-14(18)11-7-17-8-12(15(19)21-2)13(11)9-4-3-5-10(16)6-9/h3-8,13,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOGGBAQVVGGTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC(=CC=C2)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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